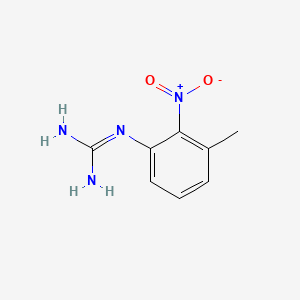
1-(3-Methyl-2-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2-nitrophenyl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features a guanidine group attached to a 3-methyl-2-nitrophenyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions, often in the presence of a base like sodium hydroxide, and proceeds through the formation of an intermediate thiourea derivative, which is then converted to the desired guanidine compound.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale batch or continuous processes. These methods may utilize automated systems for precise control of reaction conditions, ensuring high yields and purity. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group results in 1-(3-Methyl-2-aminophenyl)guanidine.
Substitution: Depending on the nucleophile used, various substituted guanidines can be formed.
Scientific Research Applications
1-(3-Methyl-2-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a kinase inhibitor or DNA minor groove binder.
Industry: Utilized in the development of organocatalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-nitrophenyl)guanidine involves its ability to interact with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. For example, it may enhance the release of acetylcholine following a nerve impulse, similar to other guanidines . Additionally, it can slow the rates of depolarization and repolarization of muscle cell membranes, affecting muscle function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-5-nitrophenyl)guanidine
- 1-(4-Methyl-2-nitrophenyl)guanidine
- 1-(3-Methyl-4-nitrophenyl)guanidine
Uniqueness
1-(3-Methyl-2-nitrophenyl)guanidine is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological interactions, making it distinct from other similar compounds. The presence of the nitro group in the ortho position relative to the guanidine group can lead to different electronic and steric effects compared to other positional isomers.
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(3-methyl-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-3-2-4-6(11-8(9)10)7(5)12(13)14/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
UTMVYAYHPPMRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















